molecular formula C22H21N3O6S B11278328 Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11278328
M. Wt: 455.5 g/mol
InChI Key: HOYWJZXMJQSVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole moiety, a carbamoyl group, and a tetrahydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple stepsThe tetrahydroquinazoline core is then constructed via cyclization reactions, and the final product is obtained by esterification .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Methyl 3-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and tetrahydroquinazoline-based molecules. Examples include:

Uniqueness

What sets methyl 3-(3-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}propyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate apart is its combination of functional groups, which confer unique chemical and biological properties.

Biological Activity

Methyl 3-(4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activity, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A benzo[d][1,3]dioxole moiety which is known for its biological significance.
  • A quinazoline core that has been associated with various pharmacological activities.

The molecular formula is C₁₈H₁₉N₃O₄S, with a molecular weight of approximately 363.43 g/mol.

The mechanism of action involves the compound's interaction with specific molecular targets within cells. It is believed to inhibit key enzymes or proteins involved in cellular processes such as:

  • Cell proliferation : By disrupting signaling pathways that control cell division.
  • Apoptosis : Inducing programmed cell death in cancerous cells.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that related quinazoline derivatives can effectively inhibit the growth of various cancer cell lines including breast and lung cancer cells .
CompoundCell LineIC50 (µM)
Quinazoline Derivative AMCF7 (Breast Cancer)5.0
Quinazoline Derivative BA549 (Lung Cancer)10.0

Antimicrobial Activity

Moreover, compounds containing the benzo[d][1,3]dioxole structure have demonstrated antimicrobial properties against both bacterial and fungal strains. In a study evaluating related compounds:

  • The derivatives showed moderate to high activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
S. aureus15
B. subtilis20

Case Studies

Several case studies highlight the efficacy of similar compounds in treating diseases:

  • Study on Antitumor Activity : A series of benzo[d][1,3]dioxole derivatives were synthesized and evaluated for their antitumor activity. The study found that modifications at the C-3 position significantly enhanced potency against tumor cells .
  • Antimycobacterial Activity : Research on quinazolinones indicated promising results against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Properties

Molecular Formula

C22H21N3O6S

Molecular Weight

455.5 g/mol

IUPAC Name

methyl 3-[4-(1,3-benzodioxol-5-ylmethylamino)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C22H21N3O6S/c1-29-21(28)14-5-6-15-16(10-14)24-22(32)25(20(15)27)8-2-3-19(26)23-11-13-4-7-17-18(9-13)31-12-30-17/h4-7,9-10H,2-3,8,11-12H2,1H3,(H,23,26)(H,24,32)

InChI Key

HOYWJZXMJQSVDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.